An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, purification, and potential biological significance of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde. This compound is of interest to researchers in medicinal chemistry and drug development as a versatile building block for the synthesis of novel therapeutic agents.
Core Physical Properties
Quantitative data for 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 239.8 ± 40.0 °C at 760 mmHg | |
| Density (Predicted) | 1.356 ± 0.06 g/cm³ | --- |
| pKa (Predicted) | 0.97 ± 0.22 | --- |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Protons | Coupling Constant (J) Hz |
| ~9.9 | s | 1H (Aldehyde) | - |
| ~8.6 | d | 1H (Aromatic) | ~2.0 |
| ~8.0 | dd | 1H (Aromatic) | ~8.0, 2.0 |
| ~7.0 | d | 1H (Aromatic) | ~8.0 |
| ~4.9 | q | 2H (-OCH₂-) | ~8.5 |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Carbon |
| ~190 | C=O (Aldehyde) |
| ~165 | C-O (Aromatic) |
| ~152 | C-N (Aromatic) |
| ~140 | C-H (Aromatic) |
| ~125 | C (Aromatic) |
| ~122 | CF₃ |
| ~110 | C-H (Aromatic) |
| ~65 | -OCH₂- |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3150 | Aromatic C-H stretch |
| ~2850-2950 | Aldehyde C-H stretch |
| ~1700 | Carbonyl (C=O) stretch |
| ~1600, ~1470 | Aromatic C=C stretch |
| ~1250-1350 | C-F stretch |
| ~1000-1100 | C-O stretch |
Mass Spectrometry
| m/z | Ion |
| 205 | [M]⁺ |
| 204 | [M-H]⁺ |
| 176 | [M-CHO]⁺ |
| 107 | [M-CF₃CH₂O]⁺ |
Experimental Protocols
Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
A plausible and efficient method for the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde involves a nucleophilic aromatic substitution reaction starting from the commercially available 6-chloronicotinaldehyde and 2,2,2-trifluoroethanol.
Reaction:
Caption: Proposed synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde.
Reagents and Materials:
-
6-Chloronicotinaldehyde
-
2,2,2-Trifluoroethanol (1.2 equivalents)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or setup for inert atmosphere
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (DMF or THF).
-
If using sodium hydride, add it to the solvent and cool the suspension to 0 °C. Slowly add 2,2,2-trifluoroethanol and stir for 30 minutes to form the sodium trifluoroethoxide.
-
If using potassium carbonate, add it to the solvent along with 2,2,2-trifluoroethanol.
-
Add 6-chloronicotinaldehyde to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C, depending on the solvent, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde can be purified by column chromatography followed by recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization:
-
Solvent System: A suitable solvent system can be a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane).
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway involvement has been reported for 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, its structural features suggest potential areas of investigation. Nicotinaldehyde and its derivatives have been shown to play a role in NAD biosynthesis, which is crucial for cellular metabolism and energy production.[2] Compounds that modulate NAD levels can have significant effects on various signaling pathways, including those involved in cancer cell survival and metabolism.[2][3][4]
The trifluoroethoxy group can enhance metabolic stability and cell permeability of a molecule, potentially increasing its bioavailability and efficacy. Fluorinated compounds are of great interest in medicinal chemistry for their ability to modulate the electronic properties and binding affinities of molecules to their biological targets.
A general workflow for investigating the biological activity of a novel compound like 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde is presented below.
Caption: General workflow for biological activity screening.
Given the role of nicotinaldehyde in NAD metabolism, a potential signaling pathway to investigate would be its effect on sirtuins and PARPs, which are NAD-dependent enzymes involved in a wide range of cellular processes, including DNA repair, inflammation, and apoptosis.
This technical guide provides a foundational understanding of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde for researchers. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully elucidate its potential in drug discovery and development.
References
- 1. 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde , 98% , 159981-19-8 - CookeChem [cookechem.com]
- 2. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
